molecular formula C14H11NO3S2 B084588 2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]- CAS No. 92163-82-1

2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-

Cat. No. B084588
CAS RN: 92163-82-1
M. Wt: 305.4 g/mol
InChI Key: VXEPQANTIWUZDC-UHFFFAOYSA-N
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Description

“2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-” is a cell-permeable compound that targets β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686), inducing β-catenin ubiquitination and proteasomal degradation .


Synthesis Analysis

The synthesis of “2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-” and its derivatives involves complex chemical reactions. The 1,3,4-thiadiazole nucleus is one of the most important and well-known heterocyclic nuclei, which is a common and integral feature of a variety of natural products and medicinal agents .


Molecular Structure Analysis

The molecular structure of “2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-” can be analyzed using various techniques such as elemental microanalysis, FTIR, and 1H NMR .


Chemical Reactions Analysis

The chemical reactions involving “2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-” are complex and involve various steps. The 1,3,4-thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-” can be analyzed using various techniques. The 1,3,4-oxadiazole and 1,2,4-oxadiazole have favorable physical, chemical, and pharmacokinetic properties .

properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S2/c1-10-6-8-11(9-7-10)20(17,18)15-12-4-2-3-5-13(12)19-14(15)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEPQANTIWUZDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3SC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406730
Record name 2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-

CAS RN

92163-82-1
Record name 2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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